molecular formula C20H21NO4S B2919155 3-(4-Ethoxybenzenesulfonyl)-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one CAS No. 899213-05-9

3-(4-Ethoxybenzenesulfonyl)-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B2919155
CAS No.: 899213-05-9
M. Wt: 371.45
InChI Key: HKYXKIAUOHITAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Ethoxybenzenesulfonyl)-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one is a complex organic compound characterized by its unique structure and diverse applications in scientific research and industry. This compound is notable for its potential use in various fields, including chemistry, biology, medicine, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethoxybenzenesulfonyl)-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting with the reaction of ethoxybenzenesulfonyl chloride with appropriate quinoline derivatives under controlled conditions. The reaction conditions may include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst may be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of hydroquinoline derivatives.

  • Substitution: Generation of various substituted quinolines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 3-(4-Ethoxybenzenesulfonyl)-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one may be employed in the study of enzyme inhibition or as a probe in biochemical assays.

Medicine: This compound has potential medicinal applications, including its use as a lead compound in drug discovery. Its structural features may contribute to the development of new therapeutic agents targeting various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism by which 3-(4-Ethoxybenzenesulfonyl)-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • 4-Ethoxybenzenesulfonyl chloride

  • Quinoline derivatives

  • Hydroquinoline derivatives

Uniqueness: 3-(4-Ethoxybenzenesulfonyl)-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one stands out due to its specific structural features, such as the presence of the ethoxy group and the methyl group on the quinoline ring

Properties

IUPAC Name

3-(4-ethoxyphenyl)sulfonyl-1-ethyl-6-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-4-21-13-19(20(22)17-12-14(3)6-11-18(17)21)26(23,24)16-9-7-15(8-10-16)25-5-2/h6-13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYXKIAUOHITAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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